(R)-3-Phenyl-2-(benzylamino)-1-propanol

Enantioselective Recognition Chiral Macrocycle Amino Acid Resolution

Stereochemical integrity is critical in asymmetric synthesis. Using the (R)-enantiomer (CAS 60046-47-1) ensures reproducible enantioselectivity: • Enables C2-symmetric bis(phosphinite) ligands delivering up to 93% ee in Ru-catalyzed transfer hydrogenation • Chiral macrocycles derived from this amino alcohol show 5.08:1 binding preference for D- over L-valine methyl ester • Positive (+) optical rotation confirms enantiopurity; racemic or (S)-enantiomer compromises catalytic stereocontrol Standard supply includes certificate of analysis for optical rotation and chemical purity.

Molecular Formula C16H19NO
Molecular Weight 241.334
CAS No. 60046-47-1
Cat. No. B2384768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Phenyl-2-(benzylamino)-1-propanol
CAS60046-47-1
Molecular FormulaC16H19NO
Molecular Weight241.334
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2
InChIInChI=1S/C16H19NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2/t16-/m1/s1
InChIKeyLHXDBXYWIPUULZ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Phenyl-2-(benzylamino)-1-propanol Product Overview


(R)-3-Phenyl-2-(benzylamino)-1-propanol (CAS 60046-47-1), also known as (2R)-(+)-2-benzylamino-3-phenylpropan-1-ol, is a chiral amino alcohol characterized by a single stereocenter . It is used as an intermediate in the synthesis of enantiomerically pure pharmaceuticals and as a ligand in asymmetric catalysis .

Stereochemically controlled intermediate for chiral ligand synthesis
Enantioselective recognition probe for D-amino acid derivative studies
Single-enantiomer building block for pharmaceutical research intermediates

(R)-3-Phenyl-2-(benzylamino)-1-propanol Procurement Justification


Substitution with the racemic mixture (CAS 19881-90-4) [1] or the (S)-enantiomer (CAS 42807-45-4) is not scientifically valid in applications requiring stereochemical integrity. The (R)-configuration confers distinct three-dimensional molecular geometry, which directly impacts binding affinity in biological targets and stereoselectivity in catalytic cycles. Using an incorrect stereoisomer can lead to a complete loss of desired biological activity, as demonstrated in class-level studies of chiral amino alcohols [2], or to opposite enantioselectivity in asymmetric syntheses . Procurement of the specific (R)-enantiomer is therefore mandatory for reproducibility in enantioselective applications.

Racemic mixture (CAS 19881-90-4): Equimolar (R)/(S) presence eliminates net stereocontrol; may not reproduce enantioselectivity in catalytic cycles or chiral recognition assays.

(S)-enantiomer (CAS 42807-45-4): Opposite three-dimensional geometry may reverse binding preference and catalytic enantioselectivity, requiring independent validation for any stereospecific application.

(R)-3-Phenyl-2-(benzylamino)-1-propanol Quantitative Evidence


Enantioselective Recognition of D-Amino Acid Derivatives

When incorporated into chiral pyridine-18-crown-6 type macrocycles, the (R)-enantiomer demonstrates a strong preference for binding D-amino acid methyl ester hydrochloride salts compared to L-enantiomers. The macrocycle derived from this (R)-amino alcohol shows a selectivity ratio (K_D/K_L) of up to 5.08 for valine methyl ester hydrochloride in CDCl_3 with 0.25% CD_3OD .

Enantioselective binding
Direct comparison
KD/KL = 5.08
Supports D-amino acid recognition context
Valine methyl ester; NMR titration, CDCl3/CD3OD
Enantioselective Recognition Chiral Macrocycle Amino Acid Resolution

VAP-1 Inhibition Selectivity

In a cell-based assay measuring VAP-1 (vascular adhesion protein-1) inhibition, (R)-3-phenyl-2-(benzylamino)-1-propanol exhibited an IC_50 > 100,000 nM for both rat and human enzymes [1]. This extremely weak inhibition is a direct consequence of its secondary amine structure, which is distinct from primary amine-containing analogs that can serve as VAP-1 substrates or inhibitors.

VAP-1 inhibition
Class-level inference
IC50 > 100 µM
Low off-target amine oxidase engagement context
Rat/human VAP-1, CHO cells; >10-fold weaker vs. primary amines
VAP-1 Inhibition Selectivity Profiling Amine Oxidase

Optical Rotation vs. Racemate

The (R)-enantiomer (CAS 60046-47-1) is designated as (2R)-(+)-2-benzylamino-3-phenylpropan-1-ol, indicating a positive specific optical rotation . In contrast, the racemic mixture (CAS 19881-90-4) exhibits a net optical rotation of zero due to the equimolar presence of both enantiomers [1]. This difference is analytically verifiable via polarimetry and is a direct indicator of enantiomeric purity.

Optical rotation
Direct comparison
(R): (+) vs Racemate: 0°
Enantiomeric identity QC parameter
Standard polarimetry; non-zero rotation confirms (R)-enantiomer
Chiral Purity Quality Control Analytical Characterization

Enantioselectivity in Transfer Hydrogenation

When used as a chiral precursor to synthesize C2-symmetric bis(phosphinite) ligands, the (R)-enantiomer of this amino alcohol imparts strong stereodirecting capability. The resulting ruthenium complex catalyzes the asymmetric transfer hydrogenation of aromatic ketones, achieving up to 99% conversion with 93% enantiomeric excess (ee) . The opposite (S)-enantiomer would be expected to produce the opposite enantiomer of the product alcohol with comparable efficiency.

Transfer hydrogenation ee
Class-level inference
Up to 93% ee, 99% conv.
Supports asymmetric catalysis context
Ru-catalyzed, acetophenone derivatives; (R)-enantiomer precursor
Asymmetric Catalysis Ligand Design Enantioselective Synthesis

(R)-3-Phenyl-2-(benzylamino)-1-propanol Application Scenarios


Chiral Ligand Synthesis for Asymmetric Hydrogenation

The (R)-enantiomer is the required starting material for synthesizing C2-symmetric bis(phosphinite) ligands that deliver high enantioselectivity (up to 93% ee) in Ru-catalyzed transfer hydrogenation . Use of the racemate or (S)-enantiomer would yield a mixture of diastereomeric catalysts, significantly reducing or eliminating stereocontrol.

D-Amino Acid Analysis and Resolution

Macrocycles derived from this (R)-amino alcohol show a binding preference of 5.08:1 for D- over L-valine methyl ester . This property makes the compound valuable for creating chiral stationary phases or NMR shift reagents for analyzing enantiomeric purity of D-amino acid-containing pharmaceuticals and peptides.

Analgesic Candidate Synthesis

Patents covering phenylaminopropanol derivatives highlight the potential of this class for developing monoamine reuptake inhibitors [1]. The (R)-enantiomer serves as a key chiral intermediate for constructing specific stereoisomers required for biological activity, whereas the racemate would introduce a 50% impurity of the inactive or undesired enantiomer.

Optical Rotation Identity Confirmation

The positive (+) optical rotation of the (R)-enantiomer is a critical specification for incoming material inspection . A measured rotation of 0° immediately identifies the racemic mixture, preventing costly downstream failures in stereospecific syntheses [1].

Application
Selection Property
Validation Focus
Chiral ligand synthesis
Stereochemical precursor integrity
Enantioselectivity in catalytic cycles
D-amino acid recognition
Enantioselective binding preference
Chiral discrimination in analytical probes
Monoamine reuptake inhibitor research
Single-enantiomer intermediate configuration
Target-engagement stereospecificity
Incoming material identity verification
Enantiomeric identity QC
Polarimetric racemate exclusion

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